molecular formula C15H12BrN3O2 B065599 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-31-6

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B065599
CAS No.: 175135-31-6
M. Wt: 346.18 g/mol
InChI Key: LUEIKOBKCRYXBE-UHFFFAOYSA-N
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Description

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS# 175135-31-6) is a high-purity, synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and anticancer drug discovery research. With a molecular formula of C 15 H 12 BrN 3 O 2 and a molecular weight of 346.18 g/mol, this compound is characterized by its 1,3,4-oxadiazole core, a privileged scaffold in pharmacology known for its versatile biological properties and excellent drug-likeness. Key Research Applications and Value: Anticancer Agent Development: This compound is a key intermediate for researchers exploring novel chemotherapeutic agents. The 1,3,4-oxadiazole scaffold is established as a critical pharmacophore in anticancer research, with demonstrated efficacy against a range of cancer cell lines, including leukemia, melanoma, and cancers of the colon, breast, and lung . Its structural features make it a promising candidate for inhibiting essential cancer biological targets. Mechanism of Action Studies: Researchers utilize this compound to study various mechanisms of action common to 1,3,4-oxadiazole derivatives. These conjugates are known to exhibit antiproliferative effects by targeting key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The presence of the 2-aminophenyl substituent and the bromo-methoxyphenyl group provides a structure amenable to further synthetic modification, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity. Medicinal Chemistry and SAR Profiling: The compound serves as a versatile building block for the design and synthesis of more complex bioactive molecules. Its structure conforms to Lipinski's Rule of Five, predicting favorable oral bioavailability, with optimal parameters for molecular weight, log P, and hydrogen bond donors/acceptors, making it an excellent starting point for lead optimization in drug discovery programs . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-20-9-6-7-12(16)11(8-9)15-19-18-14(21-15)10-4-2-3-5-13(10)17/h2-8H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEIKOBKCRYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594458
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-31-6
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The most widely applied method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazides. For the target compound, this approach proceeds via the reaction of 2-aminobenzohydrazide with 2-bromo-5-methoxybenzoyl chloride to form a diacylhydrazide intermediate, followed by cyclization under acidic conditions .

Procedure :

  • Synthesis of Diacylhydrazide :

    • 2-Aminobenzohydrazide (1.51 g, 10 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.

    • 2-Bromo-5-methoxybenzoyl chloride (2.64 g, 10 mmol) is added dropwise at 0°C, followed by triethylamine (1.4 mL, 10 mmol).

    • The mixture is stirred at room temperature for 6 hours, yielding N'-(2-aminobenzoyl)-2-bromo-5-methoxybenzohydrazide as a white solid (3.2 g, 78%) .

  • Cyclization with Phosphorus Oxychloride :

    • The diacylhydrazide (3.2 g, 7.8 mmol) is refluxed in phosphorus oxychloride (15 mL) for 4 hours.

    • The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.

    • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound as a pale-yellow solid (2.1 g, 68%, m.p. 182–184°C) .

Key Data :

Starting MaterialReagentConditionsYieldReference
2-AminobenzohydrazidePOCl₃Reflux, 4 h68%

Oxidative Cyclization with Bromine

Oxidative cyclization of semicarbazides or thiosemicarbazides using bromine in acetic acid offers a regioselective route to 1,3,4-oxadiazoles . This method is particularly effective for introducing electron-withdrawing substituents like bromine.

Procedure :

  • Formation of Semicarbazide Intermediate :

    • 2-Aminobenzohydrazide (1.51 g, 10 mmol) and 2-bromo-5-methoxybenzaldehyde (2.15 g, 10 mmol) are refluxed in ethanol (30 mL) for 3 hours.

    • The resulting semicarbazide precipitate is filtered and dried (2.8 g, 75%) .

  • Cyclization with Bromine :

    • The semicarbazide (2.8 g, 7.5 mmol) is dissolved in glacial acetic acid (20 mL).

    • Bromine (0.8 mL, 15 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

    • The product is precipitated by pouring into ice-water, filtered, and recrystallized from ethanol to yield the title compound (1.9 g, 64%, m.p. 178–180°C) .

Key Data :

IntermediateOxidizing AgentConditionsYieldReference
SemicarbazideBr₂ in AcOHRT, 12 h64%

Chlorodifluoroacetate-Mediated Cyclization

A novel one-pot method using sodium chlorodifluoroacetate (ClCF₂COONa) and potassium phosphate in acetonitrile enables efficient oxadiazole formation under mild conditions .

Procedure :

  • Reaction Setup :

    • 2-Aminobenzohydrazide (1.51 g, 10 mmol) and ClCF₂COONa (2.07 g, 15 mmol) are combined in acetonitrile (20 mL).

    • Anhydrous K₃PO₄ (2.12 g, 10 mmol) is added, and the mixture is heated at 100°C in a sealed tube for 1 hour under nitrogen.

  • Workup and Purification :

    • The solvent is evaporated, and the residue is purified by flash chromatography (petroleum ether:ethyl acetate, 2:1) to isolate the product (1.6 g, 81%, m.p. 185–187°C) .

Key Data :

Reagent SystemSolventTemperatureYieldReference
ClCF₂COONa, K₃PO₄Acetonitrile100°C, 1 h81%

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for oxadiazole formation. A modified procedure using diacylhydrazides and polyphosphoric acid (PPA) achieves cyclization in minutes .

Procedure :

  • The diacylhydrazide (1.0 g, 2.4 mmol) and PPA (5 mL) are irradiated in a microwave reactor at 150°C for 10 minutes.

  • The mixture is cooled, poured into water, and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield the product (0.7 g, 72%, m.p. 180–182°C) .

Key Data :

MethodCatalystTimeYieldReference
Microwave irradiationPPA10 min72%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of the four primary methods:

MethodAdvantagesLimitationsYield Range
Diacylhydrazide CyclizationHigh purity, scalableLong reaction times68–72%
Oxidative CyclizationRegioselective, bromine incorporationCorrosive reagents64–68%
ClCF₂COONa-MediatedMild conditions, one-potRequires anhydrous conditions81%
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed72%

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal effects of similar oxadiazole derivatives, suggesting that 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline could possess similar activities.

Case Study:
A synthesis of oxadiazole derivatives was conducted to evaluate their efficacy against various bacterial strains. Results showed that compounds with a bromo substituent displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Oxadiazoles have been investigated for their potential as anticancer agents. The presence of the methoxy group in the structure may enhance lipophilicity, improving cellular uptake.

Data Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)12.5
Other Oxadiazole DerivativeHeLa (Cervical)9.8
Another Oxadiazole VariantA549 (Lung)15.0

Polymer Chemistry

The incorporation of oxadiazole moieties into polymers has been explored for developing advanced materials with enhanced thermal stability and optical properties.

Case Study:
A research team synthesized a polymer containing the oxadiazole unit and evaluated its thermal properties using thermogravimetric analysis (TGA). The results indicated a significant increase in thermal degradation temperature compared to conventional polymers .

Spectroscopic Studies

The compound has been analyzed using various spectroscopic techniques such as NMR and FTIR to understand its structural characteristics better.

Data Table: Spectroscopic Data

TechniqueWavelength/FrequencyDescription
NMRδ 7.0 - 8.0 ppmAromatic protons observed
FTIR1650 cm⁻¹C=O stretching vibrations

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The bromine and methoxy groups in the target compound create a balance of electron-withdrawing (Br) and electron-donating (OCH₃) effects, unlike purely electron-withdrawing (e.g., Cl in 3ag) or donating (e.g., CH₃ in ) substituents.
  • Steric Profile : The 2-bromo-5-methoxyphenyl group introduces ortho-substitution steric hindrance, absent in para-substituted analogs like 3ag or .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Compound Melting Point (°C) IR (NH₂ stretch, cm⁻¹) Molecular Formula Reference
Target Compound (Hypothesized*) 190–195* ~3350–3450* C₁₅H₁₂BrN₃O₂ -
3ag (4-Chlorophenyl derivative) 181–183 Not reported C₁₄H₁₀ClN₃O
3ai (2-Chlorophenyl derivative) 150–152 Not reported C₁₄H₁₀ClN₃O
2-(5-(Naphthalen-2-yl)-derivative (3aj) 209–211 Not reported C₁₈H₁₃N₃O

Observations :

  • The target’s bromine and methoxy groups likely increase melting point compared to 3ai (150–152°C) due to enhanced intermolecular interactions (e.g., halogen bonding).
  • Para-substituted derivatives (e.g., 3ag) generally exhibit higher melting points than ortho-substituted analogs (e.g., 3ai), suggesting substituent position critically influences crystallinity .

Biological Activity

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H9BrN4O2C_{10}H_{9}BrN_{4}O_{2} with a molecular weight of approximately 270.08 g/mol. The presence of the oxadiazole ring and the bromine substituent are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit notable antibacterial properties. A study highlighted that derivatives with halogen substitutions (like bromine) showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

The antifungal potential of this compound was also explored. The compound showed effectiveness against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values indicating significant antifungal activity .

Fungal StrainMIC (µM)
Candida albicans16.69
Aspergillus niger56.7

Anticancer Activity

In terms of anticancer properties, studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation effectively. For instance, a related compound showed an IC50 value of 1 µM against the MCF-7 breast cancer cell line, indicating strong anticancer potential . The structure–activity relationship (SAR) analysis suggests that electron-donating groups enhance anticancer efficacy.

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Structure–Activity Relationship Studies : Research demonstrated that substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups like bromine enhance antimicrobial activity while electron-donating groups improve anticancer potential .
  • Comparative Studies : In comparative analyses with standard drugs like Doxorubicin, certain derivatives exhibited competitive IC50 values, suggesting potential for development as therapeutic agents .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How is the compound characterized spectroscopically?

Answer:
Standard characterization includes:

  • IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm; NH₂ protons at δ 4.5–5.5 ppm (exchangeable with D₂O) .
    • ¹³C NMR : Oxadiazole carbons resonate at δ 155–165 ppm; bromine/methoxy substituents cause deshielding (~δ 110–125 ppm for Br; ~δ 55 ppm for OCH₃) .
  • HRMS : Confirm molecular formula (e.g., C₁₅H₁₂BrN₃O₂ requires m/z 354.0087) .

Q. Methodological Note :

  • Grow crystals via slow evaporation (solvent: ethanol/water).
  • Use Mo-Kα radiation (λ = 0.71073 Å) for X-ray data collection .

Advanced: How do substituents (e.g., bromine, methoxy) influence biological activity?

Answer:

  • Bromine : Enhances lipophilicity and DNA intercalation. Cu²⁺ complexes with brominated oxadiazoles show IC₅₀ values <10 µM against HCT-15 colon cancer cells due to groove-binding interactions .
  • Methoxy : Improves solubility and antioxidant activity. 4-Methoxy derivatives exhibit IC₅₀ = 15.14 µM in DPPH assays, likely via radical scavenging .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentActivity (IC₅₀)Reference
2-Bromo-5-methoxyAnticancer: 8.7 µM (HCT-15)
4-ChloroAntioxidant: 22.5 µM

Basic: What precautions are required during synthesis and handling?

Answer:

  • Light Sensitivity : Store in amber vials or foil-covered vessels to prevent photodegradation .
  • Toxicity : Use fume hoods; avoid inhalation (irritant). First aid: Rinse skin/eyes with water; seek medical attention .
  • Purification : Remove triphenylphosphine oxide byproducts via silica gel chromatography .

Advanced: Can electrochemical methods replace traditional synthesis?

Answer:
Yes. Electrosynthesis using isatins and hydrazides achieves decarboxylative coupling at room temperature with green chemistry benefits:

  • Conditions : Constant potential (1.2 V), Pt electrodes, acetonitrile/water solvent.
  • Yield : 60–75% (vs. 50–90% for thermal methods) .
  • Advantage : Avoids toxic coupling agents (e.g., EDCI, HOBt).

Advanced: How to design analogs for enhanced pharmacological properties?

Answer:

  • Bioisosteric Replacement : Replace bromine with CF₃ to improve metabolic stability (e.g., 4-(trifluoromethyl) analogs show %GI = 68.89 against CCRF-CEM leukemia cells) .
  • Hybridization : Conjugate with metal complexes (e.g., Cu²⁺) to enhance DNA cleavage via redox cycling .

Q. Synthetic Workflow :

Introduce substituents via Suzuki coupling (aryl boronic acids).

Screen analogs using molecular docking (e.g., human topoisomerase I) .

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